molecular formula C7H5BrN4O B8571401 6-bromo-3-methyl-4(3H)-Pteridinone

6-bromo-3-methyl-4(3H)-Pteridinone

Cat. No.: B8571401
M. Wt: 241.04 g/mol
InChI Key: JXBYDLJSERSZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methyl-4(3H)-Pteridinone is a synthetically versatile pteridine derivative designed for medicinal chemistry and pharmaceutical research. The bromine substituent at the 6-position makes it a valuable electrophilic intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships (SAR) . Key Research Applications: Medicinal Chemistry & Cancer Research: This compound serves as a key precursor in the synthesis of novel pteridine-derived inhibitors, such as Monocarboxylate Transporter 1 (MCT1) inhibitors . MCT1 is an emerging cancer target, as its inhibition can disrupt lactate transport in highly glycolytic tumor cells, leading to impaired growth and proliferation of certain cancer types . Enzyme Inhibition Studies: As part of the pteridine family, which includes well-known folic acid antimetabolites, derivatives of this core structure have the potential to be developed as inhibitors of enzymes critical for nucleotide synthesis, such as thymidylate synthase . Chemical Biology Probes: The scaffold can be utilized to create photoaffinity probes for studying enzymes that utilize tetrahydrobiopterin as a cofactor, helping to elucidate biological mechanisms and identify novel drug targets . Research Value: The pteridine heterocycle is a privileged structure in drug discovery, found in many natural products and therapeutic agents . This particular brominated analog provides researchers with a critical handle for late-stage functionalization, allowing for the efficient introduction of diverse side chains to optimize potency, selectivity, and physicochemical properties of potential drug candidates . Its primary value lies in accelerating the discovery of new anticancer agents and biochemical tools. Notice: This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C7H5BrN4O

Molecular Weight

241.04 g/mol

IUPAC Name

6-bromo-3-methylpteridin-4-one

InChI

InChI=1S/C7H5BrN4O/c1-12-3-10-6-5(7(12)13)11-4(8)2-9-6/h2-3H,1H3

InChI Key

JXBYDLJSERSZMV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=NC=C(N=C2C1=O)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for Pteridinone Derivatives

Classical Approaches to Pteridinone Core Synthesis

Traditional methods for constructing the bicyclic pteridinone system have long relied on the condensation and cyclization of acyclic or monocyclic precursors. These foundational strategies are effective in creating the core pteridinone ring structure.

The synthesis of pteridines often begins with a pre-formed pyrimidine (B1678525) ring. nih.gov A cornerstone in pteridine (B1203161) synthesis is the Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. researchgate.net This reaction builds the pyrazine (B50134) ring onto the existing pyrimidine core.

Different substituted pyrimidines can be employed to generate a variety of pteridinone derivatives. For instance, condensing 2,4-diamino-5-nitrosopyrimidine-6-one with aldehydes or ketones is another established route to produce pteridine derivatives. The choice of the pyrimidine precursor is critical as it dictates the substitution pattern on the pyrimidine portion of the final pteridinone product. The synthesis of the pyrimidine ring itself is a well-understood process, often starting from components like aspartate, glutamine, and CO2. davuniversity.org

Table 1: Examples of Pyrimidine Precursors in Pteridinone Synthesis

Pyrimidine Precursor Reactant Type Resulting Core Structure Reference
4,5-Diaminopyrimidine-2,6-dione Dicarbonyl Compounds Pteridine-2,4,7-trione
2,4-Diamino-5-nitrosopyrimidine-6-one Aldehydes, Ketones Pteridine Derivatives

This table provides illustrative examples of classical condensation reactions.

The formation of the second ring (the pyrazine ring) of the pteridinone structure is frequently accomplished through a cyclization reaction involving a dicarbonyl compound. As mentioned in the Isay reaction, 1,2-dicarbonyl compounds are key reactants that condense with 4,5-diaminopyrimidines. researchgate.net The reaction proceeds through the formation of Schiff base intermediates, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic pteridine system.

The synthesis of 1,4-dicarbonyl compounds, which can also serve as precursors in certain heterocyclic syntheses, presents its own set of challenges due to the polarity mismatch of the carbonyl groups. researchgate.net However, various methods, including Stetter reactions and oxidative enolate coupling, have been developed to access these important building blocks. researchgate.net The versatility of the dicarbonyl component allows for the introduction of various substituents onto the pyrazine ring of the pteridinone.

Advanced Synthetic Techniques for Functionalized Pteridinones

To create more complex and specifically functionalized pteridinones, chemists have turned to advanced synthetic methods. These techniques offer greater control over the introduction of substituents and are amenable to the creation of libraries of compounds for research purposes.

Solid-phase synthesis has emerged as a powerful technique for generating libraries of pteridinone derivatives. nih.gov This methodology involves attaching a precursor molecule to a solid support, such as a resin, and then carrying out the synthesis in a stepwise manner. youtube.com A key advantage is the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product. youtube.com

One reported strategy utilizes 4,6-dichloro-5-nitropyrimidine (B16160) as a versatile starting material. nih.gov In this approach, an amino acid is first anchored to a Wang resin. This is followed by a nucleophilic substitution reaction with the dichloronitropyrimidine. A second displacement with an amine introduces further diversity. The nitro group is then reduced, which triggers a spontaneous or assisted cyclization to form the dihydropteridinone ring system. Finally, the desired product is cleaved from the resin. nih.gov This method is highly efficient for producing a variety of analogues for structure-activity relationship (SAR) studies. nih.gov

Table 2: Illustrative Steps in a Solid-Phase Pteridinone Synthesis

Step Description Key Reagents Reference
1. Anchoring An amino acid is attached to a solid support (e.g., Wang resin). Fmoc-protected amino acid, Wang resin nih.gov
2. Substitution Reaction with a dihalopyrimidine precursor. 4,6-dichloro-5-nitropyrimidine, DIEA nih.gov
3. Diversification Introduction of a second amine. Various primary or secondary amines nih.gov
4. Reduction/Cyclization Reduction of the nitro group leads to cyclization, forming the pteridinone core. Na2S2O4, K2CO3 nih.gov

This table outlines a general sequence for the solid-phase synthesis of pteridinone derivatives.

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores like pteridinone. nih.govwikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions, provided a suitable "handle," such as a halogen atom, is present on the ring. wikipedia.org For a molecule like 6-bromo-3-methyl-4(3H)-pteridinone, the bromine atom at the C-6 position is an ideal site for such modifications.

Palladium-catalyzed reactions are the most common, with reactions like Suzuki, Heck, and Sonogashira being widely used to introduce aryl, vinyl, and alkynyl groups, respectively. wikipedia.org These reactions typically involve the oxidative addition of the aryl halide (e.g., the 6-bromopteridinone) to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product. nih.gov This approach provides a powerful method for late-stage functionalization, enabling the synthesis of diverse derivatives from a common intermediate. cnr.it

The Sonogashira coupling is a specific and highly effective cross-coupling reaction used to form a bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for modifying the 6-bromo position of a pteridinone. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh3)4, and requires a copper(I) salt, like CuI, as a co-catalyst, along with an amine base. wikipedia.orgmdpi.com

In the context of this compound, a Sonogashira reaction would involve reacting the pteridinone with a terminal alkyne in the presence of the palladium and copper catalysts. This would result in the formation of a 6-alkynyl-3-methyl-4(3H)-pteridinone, effectively replacing the bromine atom with a new carbon-carbon triple bond. This transformation is valuable for creating extended π-systems and introducing functional groups that can be further elaborated. The regioselectivity of such reactions on related heterocyclic systems, like purines, has been shown to be controllable by the choice of catalyst and ligands. rsc.org

Table 3: Key Components of a Sonogashira Coupling Reaction

Component Role Example(s) Reference(s)
Aryl/Vinyl Halide Electrophilic partner This compound wikipedia.orgorganic-chemistry.org
Terminal Alkyne Nucleophilic partner Phenylacetylene, Propargyl alcohol wikipedia.orgorganic-chemistry.org
Palladium Catalyst Primary catalyst for C-C bond formation Pd(PPh3)4, PdCl2(PPh3)2 mdpi.com
Copper(I) Co-catalyst Activates the alkyne Copper(I) iodide (CuI) wikipedia.orgmdpi.com

This table summarizes the essential reagents for performing a Sonogashira cross-coupling reaction.

Regioselective Functionalization Strategies

Regioselective functionalization is paramount in the synthesis of pteridinone derivatives to ensure that substituents are introduced at the desired positions, thereby determining the final compound's chemical properties. The pteridine ring system has distinct electronic characteristics; some positions are more susceptible to nucleophilic attack, while others are prone to electrophilic substitution.

The functionalization of nitrogen-containing heterocycles is often governed by the electronic nature of the ring and the influence of existing substituents. nih.govnih.gov For instance, in 2-pyridones, a related heterocyclic system, the position of functionalization can be directed by the strategic placement of a directing group on the nitrogen atom. nih.govresearchgate.net This principle of using directing groups can override the inherent electronic preferences of the ring system, enabling functionalization at otherwise less reactive sites. nih.gov

In the context of pteridines, synthetic strategies often involve a sequence of reactions, including amination, bromination, and cyclization, to build the desired substitution pattern. nih.gov The order of these reactions is critical for achieving the correct regiochemistry. For example, the synthesis of certain 6-substituted pteridine derivatives proceeds through a multi-step sequence where the core ring system is first constructed and then functionalized. nih.gov The development of new catalytic methods, particularly those using transition metals like ruthenium or rhodium, has expanded the possibilities for C-H bond activation and selective functionalization at specific carbon atoms, such as the C-6 position in pyridones, a strategy that holds potential for pteridinone synthesis as well. nih.govdntb.gov.uaresearchgate.net

Synthetic Routes for Introducing Specific Substituents of Research Interest

The synthesis of this compound specifically requires reliable methods for introducing a bromine atom at the C-6 position and a methyl group at the N-3 position.

Bromination Reactions for C-6 Functionalization

Introducing a bromine atom at the C-6 position of a pteridinone or a related heterocyclic core is a key step that can be achieved through various methods. One common approach involves the electrophilic bromination of an activated precursor. For instance, in the synthesis of structurally similar 6-bromo-quinazoline-4(3H)-one derivatives, 5-bromoanthranilic acid is used as a key intermediate. nih.gov This precursor is prepared by treating anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile, which selectively installs the bromine atom at the desired position before the final ring system is formed. nih.gov

Another strategy is to perform the bromination directly on the heterocyclic scaffold. The synthesis of 6-functionalized pteridine derivatives has been shown to incorporate a bromination step as part of a multi-step synthetic sequence. nih.gov The choice of brominating agent and reaction conditions is crucial to control the regioselectivity, especially in a molecule with multiple potentially reactive sites. Challenges in achieving regioselectivity during the halogenation of quinones, for example, highlight the need for carefully optimized conditions. nih.gov Alternatively, a synthetic route can be designed to start from a commercially available, pre-brominated starting material, such as 4-bromoaniline, which was used to synthesize 6-bromo-4-iodoquinoline. researchgate.net This approach avoids potential issues with regioselectivity in the later stages of the synthesis.

N-Alkylation Strategies for N-3 Methylation

The introduction of a methyl group at the N-3 position is typically accomplished via N-alkylation. This reaction involves treating the pteridinone precursor with a suitable methylating agent in the presence of a base. eurekaselect.com Common methylating agents include methyl iodide (MeI) and dimethyl sulfate, while bases like potassium carbonate (K₂CO₃) are often used in polar aprotic solvents such as N,N-dimethylformamide (DMF). eurekaselect.comresearchgate.net

A significant challenge in the N-alkylation of heterocyclic systems like pteridinones is achieving regioselectivity. The pteridinone ring has multiple nitrogen atoms that could potentially be alkylated. Studies on the methylation of the related 6-bromopurine (B104554) system highlight this challenge, where methylation can occur at either the N7 or N9 positions, leading to a mixture of isomers. nih.gov Research has shown that the choice of solvent can significantly influence the regioselectivity of the reaction. For the 11C-methylation of 6-bromopurine, using less polar solvents was found to improve the selectivity for the desired N7-methylated product over the N9-isomer. nih.gov This demonstrates that careful selection of reaction conditions is essential to direct the methylation to the desired N-3 position in pteridinone synthesis.

Table 1: Effect of Solvent on Regioselective 11C-Methylation of 6-Bromopurine
SolventSelectivity Ratio ([11C]7m6BP/[11C]9m6BP)Reference
Acetonitrile1:1 nih.gov
Acetone1:1 nih.gov
N,N-Dimethylformamide (DMF)1:1 nih.gov
Tetrahydrofuran (THF)2:1 nih.gov
2-Methyltetrahydrofuran (2-MeTHF)2:1 nih.gov
Ethyl acetate (B1210297) (AcOEt)2:1 nih.gov

Isolation and Purification Techniques in Pteridinone Synthesis

Following the completion of the synthetic reactions, the target compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts. For solid organic compounds like this compound, standard laboratory techniques are employed.

A common initial workup procedure involves pouring the reaction mixture into a non-solvent, such as water or onto crushed ice, to induce precipitation of the crude product. nih.gov The resulting solid can then be collected by filtration, washed with an appropriate solvent to remove soluble impurities, and dried. nih.gov

Recrystallization is a powerful technique for purifying crystalline solids. nih.gov This method involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. Ethanol is a frequently used solvent for the recrystallization of quinazolinone derivatives. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Determinants for Pteridinone Biological Activity

Systematic modifications of the pteridinone core have provided deep insights into the structural requirements for biological activity. These studies have revealed that the nature and position of substituents on the pteridinone ring system can dramatically alter the compound's interaction with its biological target.

Alkylation at the N-3 position of the pteridinone ring is another key determinant of biological activity. The presence of a methyl group in 6-bromo-3-methyl-4(3H)-Pteridinone is not merely a structural feature but plays an active role in modulating the compound's properties. N-alkylation can influence the molecule's solubility, metabolic stability, and its ability to form hydrogen bonds with the target protein. In some cases, N-alkylation can lead to a significant increase in potency. For example, the regioselective N-alkylation of certain heterocyclic compounds has been shown to be a critical step in the synthesis of biologically active molecules. researchgate.net

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to understand and predict the biological activity of small molecules. For pteridinone derivatives, computational approaches such as 3D-QSAR and molecular docking have been extensively used to complement experimental SAR studies.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their 3D molecular properties. mdpi.comrsc.org For pteridinone derivatives, 3D-QSAR studies have been successfully employed to build predictive models that can guide the design of new, more potent analogs. mdpi.comnih.gov These models, often generated using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. mdpi.comnih.gov For instance, a 3D-QSAR study on pteridinone derivatives as PLK1 inhibitors established robust models that could quantitatively explain and predict the anti-proliferative activities of these compounds. mdpi.comnih.gov

3D-QSAR Model Statistics for Pteridinone Derivatives as PLK1 Inhibitors
Model q² (Cross-validated R²)
CoMFA0.67
CoMSIA/SHE0.69
CoMSIA/SEAH0.66
Model R² (Non-cross-validated R²)
CoMFA0.992
CoMSIA/SHE0.974
CoMSIA/SEAH0.975
Model R²pred (Predictive R²)
CoMFA0.683
CoMSIA/SHE0.758
CoMSIA/SEAH0.767

Table based on data from a study on pteridinone derivatives as PLK1 inhibitors. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic nature of molecules over time. For this compound, MD simulations can provide invaluable insights into its conformational landscape and how it interacts with biological macromolecules, such as enzymes or receptors. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous pteridinone derivatives. mdpi.comnih.gov

MD simulations typically involve calculating the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of different conformations the molecule can adopt in a simulated physiological environment. Key parameters derived from these simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the analysis of non-covalent interactions like hydrogen bonds and hydrophobic contacts that are crucial for molecular recognition.

For instance, in studies of pteridinone derivatives as inhibitors of Polo-like kinase 1 (PLK1), MD simulations have been instrumental in confirming the stability of the ligand-protein complex and identifying key amino acid residues involved in the binding. mdpi.comnih.gov These simulations can reveal how the bromine atom at the 6-position and the methyl group at the 3-position of the pteridinone core influence the molecule's preferred orientation and interactions within a binding pocket.

Binding Dynamics: When docked into a putative binding site of a protein, MD simulations can refine the initial static binding pose. These simulations can reveal whether the initial interactions are maintained, or if the ligand reorients to form more stable contacts. For this compound, simulations could show the role of the bromine atom in forming halogen bonds, a type of non-covalent interaction of growing importance in drug design. The dynamics also highlight the role of water molecules in mediating or displacing ligand-protein interactions.

To illustrate the potential findings from such a study, a hypothetical data table is presented below, based on common outputs from MD simulations of small molecule-protein complexes.

Simulation ParameterHypothetical Value for this compound ComplexInterpretation
Average RMSD of Ligand1.5 ÅIndicates that the ligand remains stably bound in the binding pocket throughout the simulation.
Key Interacting Residues (from RMSF & contact analysis)Arg136, His57, Tyr133Suggests these residues are critical for the binding affinity and specificity of the compound. mdpi.com
Predominant Interaction TypesHydrogen bonds, Pi-Pi stacking, Halogen bondsHighlights the chemical forces driving the interaction of the pteridinone derivative with its target. mdpi.com
Binding Free Energy (MM/GBSA)-45.5 kcal/molA calculated estimation of the binding affinity, suggesting a potentially potent interaction. nih.govnih.gov

This table is illustrative and based on data from related pteridinone studies. mdpi.comnih.govnih.gov

Stereochemical Considerations in Pteridinone Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental aspect of molecular recognition in biological systems. vietnamjournal.ru While this compound itself does not possess a chiral center, the introduction of chiral substituents or the consideration of its interaction with a chiral environment (like a protein's active site) makes stereochemistry a vital topic.

In studies involving substituted pteridinones, the presence of stereoisomers (enantiomers or diastereomers) can lead to significant differences in biological activity. For example, research on pteridinone derivatives as inhibitors of the p90 ribosomal S6 protein kinase (RSK) has explicitly investigated the activity of both R- and S-isomers. nih.govnih.gov It is often the case that one stereoisomer exhibits significantly higher potency than the other because it can achieve a more optimal fit within the chiral binding site of the target protein. This is due to the precise spatial arrangement of functional groups that engage in specific interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The differential activity of stereoisomers can be rationalized through computational docking and molecular modeling. By docking both the R- and S-isomers into the active site of a target protein, researchers can visualize and quantify the differences in their binding modes and interaction energies. For instance, the S-isomer might be able to form a crucial hydrogen bond that the R-isomer cannot, due to the incorrect spatial orientation of the hydrogen bond donor or acceptor.

A hypothetical data table below illustrates how stereochemistry could impact the activity of a pteridinone derivative, based on findings for analogous compounds.

Compound/IsomerTargetIC₅₀ (nM)Key Differentiating Interaction
(R)-isomer of a chiral pteridinone analogueRSK2500Steric clash with a key residue. nih.govnih.gov
(S)-isomer of a chiral pteridinone analogueRSK250Forms an additional hydrogen bond with the protein backbone. nih.govnih.gov

This table is a hypothetical representation to demonstrate the impact of stereochemistry on biological activity, drawing parallels from studies on related kinase inhibitors. nih.govnih.gov

Biological Activities and Molecular Mechanisms of Action Preclinical Investigations

Enzyme Inhibition Profiles of Pteridinone Derivatives

Pteridinone derivatives have been the subject of extensive research due to their potential to modulate the activity of several critical enzymes. Their unique heterocyclic structure serves as a scaffold for designing potent and selective inhibitors for targets implicated in cancer and other diseases.

Hydroxymethyl Dihydropterin Pyrophosphokinase Inhibition

Hydroxymethyl dihydropterin pyrophosphokinase (HPPK) is a crucial enzyme in the folate biosynthesis pathway, which is essential for the survival of many microorganisms but is absent in mammals. nih.gov This makes HPPK an attractive target for the development of novel antimicrobial agents. The enzyme facilitates the transfer of pyrophosphate from ATP to 6-hydroxymethyl-7,8-dihydropterin (B3263101) (DHP). nih.gov

Research into inhibitors for HPPK has led to the development of molecules that mimic the natural substrates. While specific data on 6-bromo-3-methyl-4(3H)-Pteridinone is not detailed in the available literature, studies on related pterin-based compounds are informative. Bifunctional enzymes, where HPPK is fused with dihydropteroate (B1496061) synthase (DHPS), are targets for inhibitors that can engage the pterin (B48896) binding sites of both enzyme modules. nih.gov The development of such inhibitors provides a framework for designing novel therapeutic compounds against infectious diseases. nih.gov

Polo-Like Kinase 1 (PLK1) Inhibition

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. researchgate.netresearchgate.net Its overexpression is strongly linked with a wide range of human cancers, making it a significant target for anticancer therapies. researchgate.netnih.gov Pteridinone derivatives have been identified as potent inhibitors of PLK1. nih.gov

These inhibitors can be broadly categorized based on their mechanism of action, targeting either the N-terminal catalytic kinase domain (KD) or the C-terminal polo-box domain (PBD), which is responsible for substrate recognition and localization. researchgate.netnih.gov

ATP-Competitive Inhibitors: Many pteridinone-based inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket in the kinase domain. nih.goveurekaselect.com BI 2536, a dihydropteridinone derivative, is a classic example of a highly selective ATP-competitive PLK1 inhibitor with an IC₅₀ of 0.8 nM. nih.gov

Polo-Box Domain (PBD) Inhibitors: The PBD represents an alternative target for achieving high specificity. nih.gov Inhibitors targeting the PBD disrupt the protein-protein interactions necessary for PLK1 to localize to its substrates, thereby preventing their phosphorylation. nih.govnih.gov

The inhibition of PLK1 by pteridinone derivatives triggers a cascade of events within cancer cells, ultimately leading to cell death. The primary mechanism involves the disruption of mitotic progression.

Inhibition of Proliferation and Mitotic Arrest: PLK1 inhibitors cause cells to arrest in the G2/M phase of the cell cycle. nih.gov This disruption of normal cell division processes inhibits the proliferation of cancer cells. For instance, the dihydropteridinone derivative BI 2536 has been shown to inhibit the proliferation of various cancer cell lines, including lung cancer cells. nih.gov This mitotic block is a hallmark of PLK1 inhibition. nih.gov

Induction of Apoptosis: Following prolonged mitotic arrest, cancer cells often undergo apoptosis, or programmed cell death. researchgate.netnih.gov Treatment with PLK1 inhibitors leads to a significant increase in apoptotic markers. Studies on various cancer cell lines have demonstrated that inhibition of PLK1 results in massive tumor cell death after extended treatment periods. nih.gov In some cancer models, PLK1 inhibition has been linked to the downregulation of autophagy-related proteins, which correlates with an increase in apoptotic cells. frontiersin.org

Suppression of Migration: Beyond its role in cell division, PLK1 is also implicated in processes that contribute to metastasis. While the primary focus of PLK1 inhibition is on cell cycle arrest, the broader consequences on cell signaling can impact cell motility and invasion, although this is a less direct mechanism compared to the induction of mitotic catastrophe.

The table below summarizes the activity of a notable pteridinone-based PLK1 inhibitor.

CompoundTargetIC₅₀ (nM)Cell Line ExampleObserved Effects
BI 2536 PLK10.8 nih.govA549 (Lung Cancer) nih.govG2/M Arrest, Inhibition of Proliferation, Apoptosis nih.gov

Xanthine (B1682287) Oxidase (XO) Interactions

Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. While essential, its overactivity can lead to hyperuricemia and related conditions. Various pteridine (B1203161) derivatives have been studied for their ability to interact with and inhibit XO. nih.gov

Research has shown that out of 27 pteridine derivatives tested, 13 demonstrated concentration-dependent inhibition of xanthine oxidase, with IC₅₀ values ranging from less than 0.1 µM to over 100 µM. nih.gov The key structural features for a pteridine to be an effective inhibitor include being aromatic and having no substitution at the C7 position of the pteridine ring. nih.gov

The interaction between pteridines and xanthine oxidase is not limited to inhibition; some derivatives can also act as substrates. The enzyme's active site, containing a molybdenum cofactor, is responsible for the hydroxylation of a wide range of aromatic heterocycles. nih.gov

Studies on the oxidation of pteridine derivatives by mammalian liver xanthine oxidase have shown that the enzyme can catalyze the oxidation of various substituted amino- and hydroxypteridines. For example, 4-hydroxypteridines can be oxidized at the C-2 position. The precise site of oxidation is dependent on the substitution pattern of the pteridine ring. Mutations in key amino acid residues within the active site of human XO, such as E803V and R881M, have been shown to significantly alter its substrate preference, reducing its ability to process purine (B94841) substrates while enhancing its aldehyde oxidase activity. nih.gov This highlights the specific structural requirements for substrate binding and turnover.

The kinetic profiles of pteridine derivatives as XO inhibitors are diverse. Investigations have identified several types of inhibition when using xanthine or pterin as substrates. nih.gov These include:

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity without preventing substrate binding.

Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.

The specific type of inhibition is determined by the chemical structure of the pteridine derivative. This variability allows for the fine-tuning of inhibitor design to achieve a desired kinetic profile.

Interaction TypeDescription
Substrate Some pteridines are oxidized by XO, typically at the C-2 or other positions depending on structure.
Competitive Inhibitor Pteridine derivative binds to the XO active site, preventing substrate binding. nih.gov
Non-competitive Inhibitor Pteridine derivative binds to an allosteric site on XO, reducing its catalytic efficiency. nih.gov
Mixed-type Inhibitor Pteridine derivative can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Monocarboxylate Transporter 1 (MCT1) Inhibition

Substituted pteridinones have been identified as novel inhibitors of Monocarboxylate Transporter 1 (MCT1), a protein transporter that is increasingly recognized as a target for cancer therapy due to its role in cellular metabolism. scbt.com

Research into pteridine dione (B5365651) and trione (B1666649) scaffolds has led to the development of compounds that effectively inhibit MCT1. scbt.com The activity of these compounds was validated using a ¹⁴C-lactate transport assay, which directly measures the inhibition of lactate (B86563) movement across the cell membrane. scbt.com Structure-activity relationship (SAR) studies demonstrated that the potency of these pteridinone derivatives generally correlates with their ability to block lactate transport. scbt.com The most potent compounds identified in these studies exhibited significant anticancer activity against MCT1-expressing human Raji lymphoma cells, with EC₅₀ values ranging from 37 to 150 nM. scbt.com These findings established that pteridinones can impair cancer cell proliferation by inhibiting lactate transport. scbt.com The synthetic chemistry approaches developed were noted for their versatility, allowing for systematic alterations of various substituent groups on the pteridinone scaffold to optimize potency and physical properties. scbt.com

Table 1: Potency of Pteridinone Derivatives against MCT1-Expressing Raji Lymphoma Cells

Compound Feature Potency (EC₅₀) Correlation with Lactate Transport Inhibition

Vaccinia-Related Kinase 1 (VRK1) Inhibition

The pteridinone scaffold has also been utilized as a basis for developing potent inhibitors against Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase implicated in cell proliferation and the maintenance of genome integrity. selleckchem.comacs.org VRK1 is overexpressed in many tumor types, and its inhibition is considered a potential therapeutic strategy, particularly for cancers with specific genetic backgrounds. selleckchem.comnih.gov Researchers have successfully optimized pteridinone-based inhibitors to improve their kinome-wide selectivity and effectively replicate the cellular effects of VRK1 depletion. selleckchem.comacs.org

Pharmacological inhibition of VRK1 with pteridinone-based compounds has been shown to disrupt cell cycle progression and compromise genome integrity. selleckchem.com A significant finding is that VRK1 inhibition leads to severe mitotic errors and pronounced genome instability, especially in cells lacking the tumor suppressor protein p53. selleckchem.comacs.org Depletion of VRK1 has been mechanistically linked to reduced phosphorylation of the barrier-to-autointegration factor (BAF), which in turn causes DNA damage and apoptosis during mitosis. nih.gov This suggests a synthetic lethal relationship, where cancer cells that are deficient in p53 or have low expression of the VRK1 paralog, VRK2, are particularly vulnerable to VRK1 inhibitors. selleckchem.comnih.gov These findings highlight the potential of using VRK1 inhibitors to treat p53-deficient tumors or to enhance the efficacy of therapies that target DNA stability. selleckchem.commedchemexpress.com

Table 2: Cellular Effects of VRK1 Inhibition by Pteridinone Derivatives

Cellular Process Consequence of VRK1 Inhibition Specific Context
Mitosis Severe mitotic errors. selleckchem.comacs.org Particularly pronounced in p53-deficient cells. selleckchem.comacs.org
Genome Integrity Increased genome instability. selleckchem.comacs.org Observed in p53-deficient cells. selleckchem.comacs.org

Endoribonuclease Inositol Requiring Enzyme I Alpha (IRE1α) Inhibition

The versatility of the pteridinone chemical structure extends to the inhibition of the unfolded protein response (UPR) pathway. A series of novel pteridinone compounds have been described as inhibitors of the endoribonuclease activity of Inositol Requiring Enzyme 1 (IRE1α). IRE1α is a key sensor of misfolded proteins in the endoplasmic reticulum (ER), and its activation is a critical survival pathway for many tumors. By binding to the ATP-binding site within the kinase domain of IRE1α, these inhibitors block its endoribonuclease function. This action prevents the cleavage of X-box binding protein 1 (XBP1) mRNA, a crucial step in the UPR signaling cascade, thereby inhibiting a pro-survival mechanism in cancer cells. This positions pteridinone-based IRE1α inhibitors as a potential therapeutic strategy for cancers that rely on the UPR for growth and survival.

Table 3: Mechanism of Pteridinone-Based IRE1α Inhibition

Target Binding Site Molecular Consequence Therapeutic Rationale

Class II Alpha Phosphoinositide-3-Kinase (PI3K-C2α) Inhibition

The pteridinone scaffold has proven to be a valuable starting point for the discovery of potent and highly selective inhibitors of Class II Alpha Phosphoinositide-3-Kinase (PI3K-C2α). This kinase plays crucial roles in various cellular processes, including endocytic membrane dynamics, cell signaling, and platelet function. Through compound library screening and subsequent medicinal chemistry optimization, a series of pteridinone-based inhibitors, named PITCOINs (PhosphatidylInositol Three-kinase Class twO INhibitors), were developed.

Structural biology studies revealed that the pteridinone core of these inhibitors occupies the adenine-binding pocket of the PI3K-C2α ATP-binding site. This unique mode of interaction is responsible for their high selectivity over other PI3K isoforms and a broad panel of other kinases. Acute inhibition of PI3K-C2α by PITCOINs impairs the synthesis of key signaling lipids like PI(3,4)P₂ and PI(3)P, which in turn disrupts endocytic processes and membrane remodeling, such as that required for platelet-dependent thrombus formation. The development of these selective inhibitors provides a chemical tool to investigate the specific functions of PI3K-C2α and offers a potential starting point for new therapies targeting diseases related to its function, such as thrombosis and cancer.

Table 4: Pteridinone-Based PI3K-C2α Inhibitors (PITCOINs)

Inhibitor Class Target Basis of Selectivity Cellular Effect

Interactions with Other Biological Targets and Pathways

While optimization efforts have often focused on achieving high selectivity, some pteridinone-based compounds have shown activity against other biological targets. During the development of VRK1 inhibitors from a dihydropteridinone scaffold, kinome-wide profiling revealed that the optimized compounds also inhibit the δ and ε isoforms of Casein Kinase 1 (CK1δ/ε). medchemexpress.com This suggests that these kinases may have overlapping roles with VRK1 in processes like cell proliferation and maintaining genome stability. medchemexpress.com

Conversely, in the development of the PI3K-C2α inhibitors (PITCOINs), extensive profiling against a panel of over 118 different kinases demonstrated a remarkable lack of off-target kinase inhibition for the lead compounds. This high degree of selectivity underscores the potential to fine-tune the pteridinone scaffold to target specific kinases with minimal engagement of other pathways.

Cellular and Molecular Responses in In Vitro Models

In vitro studies using cell lines are instrumental in characterizing the cellular and molecular responses to a new chemical entity. Research on derivatives of this compound has provided insights into its potential effects on cancer cells.

Several novel pteridinone derivatives have been synthesized and shown to possess significant cytotoxic activity against various cancer cell lines. In one study, pteridinone derivatives with a sulfonyl moiety exhibited moderate to excellent antiproliferative effects against HCT116 (colon cancer), PC3 (prostate cancer), and BT474 (breast cancer) cell lines. rsc.org Another series of pteridinone derivatives also showed high antiproliferative effects on A549 (lung cancer), HCT116, PC-3, and MCF-7 (breast cancer) cell lines. rsc.org The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for some of these compounds were in the low micromolar to nanomolar range, indicating potent activity. rsc.orgrsc.org

Table 1: Antiproliferative Activity of Selected Pteridinone Derivatives

Compound Cell Line IC50 (μM) Reference
Compound B2 HCT116 0.30 rsc.org
Compound B2 PC3 1.82 rsc.org
Compound B2 BT474 1.69 rsc.org
Compound III4 A549 1.27 rsc.org
Compound III4 HCT116 1.36 rsc.org
Compound III4 PC-3 3.85 rsc.org

This table is interactive. You can sort and filter the data.

Further mechanistic studies have revealed that the antiproliferative effects of these pteridinone derivatives are linked to the induction of apoptosis (programmed cell death) and modulation of the cell cycle. For instance, a promising pteridinone derivative, compound B2, was found to induce a significant decrease in the mitochondrial membrane potential, a key event in the apoptotic pathway, and caused cell cycle arrest at the G2 phase in HCT116 cells. rsc.org Similarly, another potent derivative, compound III4, also induced apoptosis in cancer cells and led to cell cycle arrest at the S phase in HCT116 cells. rsc.org These findings suggest that these compounds can disrupt the normal cell cycle progression and trigger the cell's self-destruction mechanism.

The ability of cancer cells to migrate is a critical step in metastasis. Research has shown that certain pteridinone derivatives can inhibit the migration of tumor cells. rsc.org This antimigratory effect is a crucial aspect of their anticancer potential, as it could help in preventing the spread of cancer to other parts of the body. The exact molecular mechanisms behind this inhibition of migration are still under investigation but are likely related to the compound's effects on the cytoskeleton and cell adhesion molecules.

Target Identification and Validation for Pteridinone Agents

Biochemical Assays for Target Engagement and Efficacy

Once potential targets for a pteridinone agent are identified, biochemical assays are essential to confirm direct binding (target engagement) and to quantify the functional consequence of that binding (efficacy). nih.gov These assays provide crucial data for understanding the compound's potency and mechanism of action. nih.gov

Direct Target Engagement Assays: These assays measure the physical interaction between the pteridinone compound and its target protein.

Cellular Thermal Shift Assay (CETSA): As mentioned, CETSA is a primary method for confirming target engagement in an intact cellular environment. nih.gov It provides direct evidence that the compound can access and bind to its target within the cell. nih.gov The magnitude of the thermal shift can be used to estimate the binding affinity. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a biophysical technique that measures binding events in real-time by detecting changes in the refractive index on a sensor surface where the target protein is immobilized. It can provide detailed kinetic data, including association and dissociation rates. researchgate.net

Functional Efficacy Assays: These assays measure the effect of the pteridinone compound on the target's biological activity. nih.gov

Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be monitored in the presence of varying concentrations of the pteridinone derivative. For example, if the target is a protein kinase, an assay can be developed to measure the inhibition of phosphate (B84403) transfer to a substrate. nih.gov The results are typically used to calculate an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). biorxiv.org

Kinase Profiling: Since many signaling pathways involve protein kinases, pteridinone derivatives are often screened against a large panel of known kinases. nih.gov This "high-throughput kinase profiling" helps to determine the compound's selectivity, identifying its primary target(s) while also flagging potential off-target kinases that could lead to unwanted side effects. nih.gov

Competitive Binding Assays: In this format, the pteridinone compound competes with a known ligand or probe (which may be fluorescent or radioactive) for binding to the target. The ability of the pteridinone to displace the known ligand is measured, providing an indirect assessment of its binding affinity (Ki). biorxiv.org

Assay TypePurposeExample ReadoutRelevance to Pteridinones
Cellular Thermal Shift Assay (CETSA)Confirms direct binding in living cells. nih.govzenodo.orgChange in protein melting temperature (Tm). nih.govValidates that the compound reaches and binds its intracellular target.
Enzyme Inhibition AssayMeasures the functional effect on an enzyme target. nih.govIC₅₀ value. biorxiv.orgQuantifies the potency of the pteridinone as an inhibitor.
Kinase ProfilingAssesses selectivity across the kinome. nih.govInhibition profile against a panel of kinases. nih.govIdentifies the specific kinase(s) targeted and potential off-targets.
Competitive Binding AssayMeasures binding affinity relative to a known ligand. biorxiv.orgDisplacement of a labeled probe (Ki value).Determines binding potency, especially when a direct functional assay is difficult.

Genetic and Cellular Models for Target Validation

Biochemical evidence of target engagement and efficacy must be complemented by validation in relevant biological systems. biocompare.com Genetic and cellular models are used to demonstrate that the phenotypic effects of a pteridinone derivative are indeed caused by the modulation of its identified target. nih.gov

Genetic Manipulation for Target Validation: These techniques alter the expression of the target gene to mimic or block the effect of the compound.

CRISPR-Cas9 Gene Editing: The CRISPR-Cas9 system has become a revolutionary tool for target validation. lonza.com By creating a complete gene knockout, researchers can determine if the absence of the target protein replicates the phenotype observed with pteridinone treatment. horizondiscovery.comnih.gov Conversely, if a pteridinone compound is effective in a cancer cell line, knocking out its target should make the cells resistant to the compound. horizondiscovery.com This technology provides robust, biologically relevant data for confirming the link between a target and a disease phenotype. biocompare.com

RNA Interference (RNAi): RNAi uses small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) to temporarily "silence" or knock down the expression of the target gene by degrading its messenger RNA (mRNA). nih.govnih.gov Similar to CRISPR, if knocking down the target gene produces the same cellular effect as the pteridinone compound, it provides strong evidence that the compound acts through that target. nih.gov RNAi is a powerful tool for dissecting cellular pathways and validating new drug targets. nih.govnih.gov

Cellular Models for Functional Analysis: The choice of cellular model is critical for obtaining meaningful validation data.

Disease-Relevant Cell Lines: Validation experiments should be performed in cell lines that accurately model the disease of interest. For example, if a pteridinone is being investigated as an anti-cancer agent, it would be tested in cancer cell lines known to express the target protein. nih.gov

Engineered Cell Lines: Researchers can create isogenic cell lines that are identical except for the presence or absence of the target gene (e.g., using CRISPR). Comparing the effect of a pteridinone compound in the parental cell line versus the knockout cell line is a gold-standard method for proving on-target activity. nih.gov

MethodMechanismApplication in Pteridinone Target ValidationKey Consideration
CRISPR-Cas9Permanent gene knockout via DNA double-strand breaks. horizondiscovery.comConfirms if loss of the target protein phenocopies or confers resistance to the compound. biocompare.comhorizondiscovery.comPotential for off-target edits, though generally high specificity. horizondiscovery.com
RNA Interference (siRNA/shRNA)Transient gene silencing by degrading mRNA. nih.govyoutube.comValidates if reduced target protein levels mimic the compound's effect. nih.govVariable knockdown efficiency and potential for off-target effects. horizondiscovery.com
Isogenic Cell Line ComparisonCompares compound effect in cells with and without the target gene. nih.govProvides definitive proof of on-target mechanism in a cellular context.Requires successful generation of knockout/knock-in cell lines.

Advanced Research Perspectives and Future Directions

Development of Novel Pteridinone Derivatives with Enhanced Specificity and Potency

The core of advancing pteridinone-based therapeutics lies in the continuous development of new derivatives with improved pharmacological profiles. The strategic modification of the 6-bromo-3-methyl-4(3H)-pteridinone core is a key focus area for medicinal chemists. The goal is to synthesize novel analogues that exhibit higher potency against their intended biological targets while minimizing off-target effects, thereby increasing specificity.

Research efforts are geared towards structure-activity relationship (SAR) studies to understand how different functional groups at various positions on the pteridinone ring influence biological activity. For instance, the introduction of a hydrazone moiety has been shown to yield potent inhibitors of Polo-like kinase 1 (PLK1), a crucial regulator of cell division. nih.gov One such derivative, compound L19, demonstrated significant antiproliferative effects against several cancer cell lines. nih.gov Further mechanism studies with L19 showed it inhibited the proliferation of HCT-116 cells, induced a significant decrease in mitochondrial membrane potential leading to cancer cell apoptosis, suppressed tumor cell migration, and arrested the cell cycle at the G1 phase. nih.gov

Similarly, the addition of a sulfonyl moiety has led to the development of potent inhibitors of PLK1. researchgate.net Compound 21g, a dihydropteridone derivative with an oxadiazole moiety, showed an IC50 value of 0.45 nM for PLK1 inhibition and significant anti-proliferative activities against four tumor-derived cell lines. researchgate.net

Table 1: Antiproliferative Activity of Novel Pteridinone Derivatives

Compound Modifications Target Cancer Cell Lines IC50 Values Reference
L19 Possessing a hydrazone moiety A549, HCT116, PC-3 3.23 μM, 4.36 μM, 8.20 μM nih.gov
21g Dihydropteridone with oxadiazole moiety MCF-7, HCT-116, MDA-MB-231, MV4-11 8.64 nM, 26.0 nM, 14.8 nM, 47.4 nM researchgate.net
B2 Possessing a sulfonyl moiety HCT116, PC3, BT474 0.30 μM, 1.82 μM, 1.69 μM rsc.org
III4 Pteridinone derivative A549, HCT116, PC-3, MCF-7 1.27 μM, 1.36 μM, 3.85 μM, 4.06 μM rsc.org

Exploration of Multifunctional Pteridinone Agents (e.g., dual inhibitors)

A cutting-edge approach in drug discovery is the design of single chemical entities that can modulate multiple biological targets. nih.govresearchgate.net This strategy of developing dual or multi-targeting agents is particularly relevant for complex diseases like cancer, where multiple pathways are often dysregulated. nih.gov Multifunctional agents can offer improved efficacy, a better safety profile, and a lower likelihood of developing drug resistance compared to single-target agents or combination therapies. nih.govresearchgate.net

The pteridinone scaffold is being actively explored for the development of such multifunctional drugs. A notable example is the creation of pteridinone derivatives that act as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). rsc.orgrsc.org Both PLK1 and BRD4 are implicated in various cancers, and their simultaneous inhibition by a single molecule presents a promising therapeutic strategy. rsc.org

Compound B2, a pteridinone derivative with a sulfonyl moiety, was identified as a potent dual inhibitor of PLK1 and BRD4, with IC50 values of 6.3 nM and 179 nM, respectively. rsc.org Another compound, III4, also showed potent dual inhibitory activity against PLK1 and BRD4. rsc.org These findings underscore the potential of the pteridinone scaffold in generating next-generation anticancer agents with multiple modes of action. nih.govresearchgate.net

Investigation of Resistance Mechanisms to Pteridinone-Based Therapies

A significant challenge in targeted cancer therapy is the development of drug resistance. nih.govcsic.es Tumors can develop resistance through various mechanisms, including on-target mutations that prevent drug binding or the activation of alternative signaling pathways (bypass resistance). nih.gov Understanding these resistance mechanisms is crucial for developing strategies to overcome them and improve long-term treatment outcomes. nih.gov

For pteridinone-based therapies, future research will need to focus on identifying the specific mechanisms by which cancer cells might become resistant to these agents. This involves generating resistant cell lines in the laboratory and using advanced analytical techniques to pinpoint the genetic and molecular changes responsible for the resistant phenotype. For instance, non-genetic mechanisms involving transcriptional reprogramming can lead to a state of drug tolerance, which may later evolve into genetically-based resistance. csic.es

By elucidating the pathways of resistance, researchers can devise rational strategies to counteract it, such as developing next-generation pteridinone derivatives that can inhibit the mutated target or designing combination therapies that block the bypass pathways.

Application of Omics Technologies in Pteridinone Research

The "omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, provides powerful tools for modern drug discovery. nih.govnih.gov These high-throughput technologies allow for a comprehensive, system-wide analysis of the molecular changes induced by a drug candidate, offering deep insights into its mechanism of action, potential biomarkers for patient selection, and off-target effects. nih.govmdpi.com

In the context of this compound research, omics technologies can be applied in several ways:

Target Identification and Validation: Genomics and proteomics can help identify and validate the biological targets of novel pteridinone derivatives. nih.gov

Mechanism of Action Studies: Transcriptomics and metabolomics can reveal the downstream signaling pathways affected by pteridinone treatment, providing a detailed picture of its cellular effects. mdpi.com

Biomarker Discovery: By analyzing the molecular profiles of sensitive versus resistant cells, omics technologies can identify biomarkers that predict a patient's response to pteridinone-based therapies, paving the way for personalized medicine. nih.gov

Toxicity Profiling: Omics data can help predict potential toxicities early in the drug development process. mdpi.com

The integration of these technologies will accelerate the translation of promising pteridinone compounds from the laboratory to the clinic. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pteridinone Drug Discovery

For pteridinone research, AI and ML can be leveraged across the entire discovery pipeline:

Virtual Screening: Machine learning algorithms can screen massive virtual libraries of chemical compounds to identify those with a high probability of being active against a specific target, significantly speeding up the initial stages of drug discovery. nih.gov

De Novo Drug Design: Generative AI models can design entirely new pteridinone derivatives with optimized properties from scratch. accscience.com

Predictive Modeling: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pteridinone candidates, helping to prioritize the most promising compounds for further development. nih.govmdpi.com

Data Analysis: AI can analyze complex omics data to identify novel drug targets and biomarkers. accscience.com

Unexplored Biological Activities and Therapeutic Applications for Pteridinone Scaffolds

While much of the current research on pteridinones focuses on their anticancer properties, the inherent versatility of this chemical scaffold suggests that it may possess a much broader range of biological activities. nih.gov The exploration of these untapped therapeutic potentials is a key future direction.

Systematic screening of this compound and its derivatives against a wide array of biological targets could uncover novel applications in areas such as:

Neurodegenerative Diseases: Modulating targets relevant to diseases like Alzheimer's or Parkinson's.

Inflammatory Disorders: Investigating potential anti-inflammatory properties.

Infectious Diseases: Screening for antibacterial, antiviral, or antifungal activity.

The use of natural product-derived scaffolds as a starting point for drug discovery is a well-established strategy, and the pteridinone core represents a promising platform for building new therapeutic agents for a variety of human diseases. nih.gov

Q & A

Q. What are the recommended synthetic routes for 6-bromo-3-methyl-4(3H)-pteridinone, and how can intermediates be characterized?

  • Methodological Answer : A plausible synthetic route involves bromination of 3-methyl-4(3H)-pteridinone using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 60°C). Intermediates should be characterized via 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity at the 6-position, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystallographic confirmation, use SHELX-97 for structure refinement, ensuring data collection at high resolution (<1.0 Å) to resolve potential disorder in the bromine substituent .

Q. How can the solubility and stability of this compound be experimentally determined for biological assays?

  • Methodological Answer : Solubility can be quantified via UV-Vis spectroscopy in solvents like DMSO, water, or PBS (pH 7.4) at 25°C. Stability studies should include HPLC monitoring under varying pH (3–9) and temperatures (4–37°C) over 48 hours. For example, logP values predicted via Crippen’s fragmentation method (logP ≈ 0.5) suggest moderate hydrophobicity, requiring optimization for aqueous assays .

Q. What spectroscopic techniques are critical for distinguishing this compound from its isomers?

  • Methodological Answer : Use 1H^1H-NMR to identify methyl protons (δ ~2.5 ppm) and bromine-induced deshielding effects on adjacent protons. IR spectroscopy can confirm carbonyl stretching (~1680 cm1^{-1}). High-resolution mass spectrometry (HRMS) with isotopic pattern analysis (Br exhibits a 1:1 ratio for 79Br^{79}Br/81Br^{81}Br) ensures molecular identity. For ambiguous cases, X-ray crystallography via SHELXL refinement resolves positional isomerism .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate electron density maps and Fukui indices. This identifies electrophilic centers (e.g., C6 bromine) prone to nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) can be modeled using the polarizable continuum model (PCM). Validate predictions with experimental kinetics (e.g., reaction with NaN3_3) monitored via 1H^1H-NMR or LC-MS .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

  • Methodological Answer : For NMR/X-ray discrepancies (e.g., tautomerism), perform variable-temperature NMR (VT-NMR) to detect dynamic processes. If crystallography suggests a different tautomer, compare computed NMR chemical shifts (via Gaussian or ORCA) with experimental data. For polymorphic forms, use differential scanning calorimetry (DSC) to identify phase transitions and correlate with spectral changes .

Q. How can this compound be evaluated for enzyme inhibition (e.g., dihydropteridine reductase)?

  • Methodological Answer : Design enzyme assays using recombinant human dihydropteridine reductase (DHPR) with NADH as a cofactor. Monitor NADH consumption at 340 nm in Tris-HCl buffer (pH 7.4) with varying inhibitor concentrations (0–100 µM). Calculate IC50_{50} via nonlinear regression. Compare with known inhibitors (e.g., L-sepiapterin) and validate via Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.